molecular formula C25H20ClFN6OS B2606940 2-((2-chlorobenzyl)thio)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536991-43-2

2-((2-chlorobenzyl)thio)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Número de catálogo: B2606940
Número CAS: 536991-43-2
Peso molecular: 506.98
Clave InChI: KQAZFQVLSHGWIM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a bridgehead nitrogen atom. Key structural features include:

  • Aromatic substituents: A 3-fluorophenyl group at position 7 and a pyridin-3-yl carboxamide at position 4.
  • Methyl group: At position 5, which may sterically hinder metabolic degradation .

Triazolo[1,5-a]pyrimidines are known for diverse bioactivities, including antimicrobial and neuroprotective effects, making this compound a candidate for therapeutic development .

Propiedades

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-7-(3-fluorophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN6OS/c1-15-21(23(34)30-19-9-5-11-28-13-19)22(16-7-4-8-18(27)12-16)33-24(29-15)31-25(32-33)35-14-17-6-2-3-10-20(17)26/h2-13,22H,14H2,1H3,(H,30,34)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAZFQVLSHGWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC(=CC=C4)F)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-((2-chlorobenzyl)thio)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel synthetic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound features several notable structural elements that contribute to its biological activity:

  • Chlorobenzyl group : This moiety may enhance lipophilicity and cellular uptake.
  • Triazolo-pyrimidine core : Known for various pharmacological activities, this structure may interact with multiple biological targets.
  • Pyridine ring : Often associated with diverse biological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of similar triazole compounds. For instance, derivatives with a chlorobenzyl group demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 2 μg/ml . This suggests that our target compound may exhibit comparable or enhanced antimicrobial properties.

Anticancer Activity

The anticancer potential of related compounds has been extensively documented. A study involving thiazole derivatives reported promising results against various cancer cell lines, including lung cancer (A-549) and breast cancer (MCF-7) models. Some compounds exhibited over 40% inhibition at concentrations lower than those of standard treatments like doxorubicin . The triazolo-pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer proliferation.

The proposed mechanisms of action for compounds in this class include:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown efficacy in disrupting microtubule dynamics, leading to apoptosis in cancer cells .
  • Targeting Bcl-2 Proteins : Compounds that interact with Bcl-2 proteins can induce apoptosis in resistant cancer cells, enhancing therapeutic efficacy .

Case Study 1: Anticancer Efficacy

A recent study assessed the cytotoxic effects of a series of triazole derivatives on A-431 and Jurkat cell lines. Compound 13 from the series showed significant potency with IC50 values lower than those of control drugs. Molecular dynamics simulations indicated strong hydrophobic interactions with target proteins, suggesting a robust mechanism of action against tumor cells .

Case Study 2: Antimicrobial Testing

In another investigation, a closely related compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the chlorobenzyl moiety significantly enhanced antibacterial activity. The compound achieved an MIC comparable to standard antibiotics like norfloxacin .

Data Summary Table

PropertyValue/Description
Chemical FormulaC19H19ClFN5OS
Molecular Weight393.90 g/mol
Antibacterial MIC2 μg/ml against S. aureus
Anticancer IC50<10 µM in A-431 cell line
MechanismInhibition of tubulin polymerization

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the compound's effectiveness as an antiviral agent, particularly against influenza A viruses. It functions as a small molecule inhibitor that disrupts viral RNA synthesis. The mechanisms of action involve interference with the viral polymerase complex, which is crucial for viral replication.

Case Study:
In a Phase III clinical trial, the compound demonstrated a strong positive result in the Ames assay, indicating significant antiviral activity against influenza A strains. The compound's structure allows it to bind effectively to viral proteins, inhibiting their function and preventing virus replication .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. Research indicates that derivatives of this compound exhibit broad-spectrum antibacterial activity against various pathogens.

Data Table: Antibacterial Activity Comparison

CompoundMIC (μg/mL)Activity Against
Compound A50Mycobacterium smegmatis
Compound B25Staphylococcus aureus
Compound C100Escherichia coli

In comparative studies with standard antibiotics like Ciprofloxacin and Rifampicin, certain derivatives of this compound showed superior activity against resistant bacterial strains .

Antitubercular Activity

The compound's derivatives have also been tested for antitubercular activity. Notably, one derivative exhibited an MIC of 50 μg/mL against Mycobacterium smegmatis, suggesting potential for further development as a treatment for tuberculosis.

Research Findings:
A study reported that compounds containing the terminal amide fragment displayed remarkable efficacy in inhibiting the growth of Mycobacterium smegmatis, outperforming traditional treatments .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes critical for bacterial cell wall synthesis and viral replication. The structural attributes of the compound allow it to interact with target sites effectively.

Structural Analysis:
The presence of the triazole and pyrimidine rings enhances the compound's binding affinity to biological targets, making it a promising candidate for drug development .

Comparación Con Compuestos Similares

Ethyl 2-Benzylsulfanyl-7-(2-Chlorophenyl)-5-Methyl-4,7-Dihydro-1,2,4-Triazolo[1,5-a]Pyrimidine-6-Carboxylate (CAS: N/A)

  • Key differences :
    • Substituent at position 6: Ethyl carboxylate instead of pyridin-3-yl carboxamide.
    • Aromatic group: 2-Chlorophenyl at position 7 vs. 3-fluorophenyl in the target compound.
  • Physicochemical properties :
    • Crystallographic data (triclinic, P1 space group) reveals π⋯π stacking interactions between triazolo-pyrimidine rings (centroid distances: 3.63–3.88 Å), influencing solid-state stability .
    • Lower solubility compared to the carboxamide derivative due to the ethyl ester group .

N-(2-Chlorobenzyl)-5-(4-Methylphenyl)-7-(Trifluoromethyl)-1,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine-2-Carboxamide (CAS: 6793-02-8)

  • Key differences :
    • Core structure: Pyrazolo[1,5-a]pyrimidine instead of triazolo[1,5-a]pyrimidine.
    • Substituents: Trifluoromethyl group at position 7 and tetrahydropyrazoline ring.
  • Biological implications :
    • The trifluoromethyl group enhances metabolic stability but may reduce bioavailability due to increased hydrophobicity .

Analogues with Heterocyclic Variations

(2Z)-2-(4-Cyanobenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-3,5-Dioxo-2H-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile

  • Core structure: Thiazolo[3,2-a]pyrimidine with a cyano group.
  • Lower yield (68%) compared to microwave-synthesized triazolo derivatives (up to 85% yield) .

6,11-Dihydro-2-(5-Methylfuran-2-yl)-4,6-Dioxo-4H-Pyrimido[2,1-b]Quinazoline-3-Carbonitrile

  • Core structure : Pyrimido-quinazoline hybrid.
  • Physicochemical properties :
    • Melting point: 268–269°C, higher than triazolo derivatives (213–246°C), suggesting stronger intermolecular forces .

Table 1: Substituent Effects on Key Properties

Compound Class Substituent at Position 6 Substituent at Position 7 Melting Point (°C) Yield (%) Bioactivity Notes
Target Compound Pyridin-3-yl carboxamide 3-Fluorophenyl N/A N/A Potential neuroprotective agent
Ethyl Carboxylate Derivative Ethyl carboxylate 2-Chlorophenyl N/A ~85 Antimicrobial activity observed
Thiazolo[3,2-a]Pyrimidine Cyano group 5-Methylfuran-2-yl 213–215 68 Moderate antifungal activity
Pyrimido-Quinazoline Cyano group 5-Methylfuran-2-yl 268–269 57 Not reported

Table 2: Crystallographic Data Comparison

Compound Space Group π⋯π Stacking Distance (Å) Dihedral Angles (°) Reference
Ethyl Carboxylate Derivative P1 3.63–3.88 87.03–89.45
Thiazolo[3,2-a]Pyrimidine N/A N/A N/A

Methodological Considerations in Compound Comparison

  • Structural similarity metrics : Computational methods (e.g., Tanimoto coefficient) prioritize functional group alignment, which is critical for predicting bioactivity .
  • Synthetic routes : Microwave-assisted synthesis (e.g., for triazolo derivatives) achieves higher yields (85%) compared to traditional reflux methods (57–68%) [[11] vs. [2]].

Q & A

Q. What are the recommended synthetic routes for preparing this triazolopyrimidine derivative?

The compound can be synthesized via a microwave-assisted three-component condensation reaction. A typical protocol involves reacting 3-amino-5-alkylthio-1,2,4-triazole, an aromatic aldehyde (e.g., 3-fluorobenzaldehyde), and a β-keto ester in ethanol under microwave irradiation (323 K, 30 min). Post-reaction purification by recrystallization from ethanol or acetone yields the product. This method ensures rapid reaction kinetics and improved yield compared to conventional heating .

Key Reaction Parameters :

ComponentQuantitySolventTemperatureTime
β-Keto ester1 mmolEthanol323 K30 min
Aromatic aldehyde1 mmol
3-Amino-5-alkylthio-triazole1 mmol

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions and monitor reaction progress. For example, the NH proton in the triazole ring appears as a singlet near δ 10.89 ppm, while aromatic protons resonate between δ 7.14–7.41 ppm .
  • X-Ray Crystallography : Resolve the crystal structure, including dihedral angles between planar rings (e.g., 87.03° between triazolopyrimidine and chlorophenyl rings) and π-π stacking interactions (centroid distances ~3.63–3.88 Å) .

Q. How is preliminary biological activity evaluated for this compound?

Initial screening involves in vitro assays against cancer cell lines or enzyme targets (e.g., kinases). For example, pyrazolo[1,5-a]pyrimidine analogs are tested for IC50_{50} values in cytotoxicity assays using MTT or CellTiter-Glo. Modifications like the trifluoromethyl group () enhance bioactivity by improving target binding and metabolic stability .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires DoE (Design of Experiments) approaches. Key variables include solvent polarity (e.g., switching from ethanol to DMF for better solubility), catalyst loading (e.g., acid/base catalysts), and temperature gradients. For instance, increasing microwave power from 150 W to 200 W reduces reaction time by 25% while maintaining >85% yield .

Example Optimization Table :

VariableLow LevelHigh LevelOptimal Condition
SolventEthanolDMFEthanol
Microwave Power150 W200 W180 W
Reaction Time20 min40 min30 min

Q. How to resolve contradictions in crystallographic vs. computational structural data?

Discrepancies between X-ray data (e.g., bond lengths) and DFT calculations may arise from crystal packing effects. Refinement using software like SHELXL ( ) and validating against NMR coupling constants can resolve such issues. For example, NH proton positions refined via difference Fourier maps show Uiso_{iso} values <0.07 Å2^2, confirming accuracy .

Q. What strategies enhance structure-activity relationships (SAR) for this scaffold?

  • Substituent Modulation : Replace the 2-chlorobenzylthio group with electron-withdrawing groups (e.g., CF3_3) to assess impact on target affinity.
  • Bioisosteric Replacement : Swap the pyridin-3-yl group with quinoline to evaluate solubility changes.
  • Metabolic Profiling : Use hepatic microsomes to identify vulnerable sites (e.g., methyl groups prone to oxidation) and guide derivatization .

SAR Data Example :

DerivativeIC50_{50} (nM)Solubility (µg/mL)
Parent Compound12015
CF3_3-Modified Analog458
Quinoline-Substituted Analog9032

Methodological Notes

  • Data Contradiction Analysis : Cross-validate HPLC purity (>98%) with LC-MS to detect trace byproducts. For biological assays, use orthogonal methods (e.g., Western blotting alongside enzymatic assays) to confirm activity .
  • Safety Protocols : Handle chlorinated intermediates under inert atmospheres (N2_2/Ar) to prevent hydrolysis. Use PPE (gloves, goggles) as per SDS guidelines () .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.